Trachelanthine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

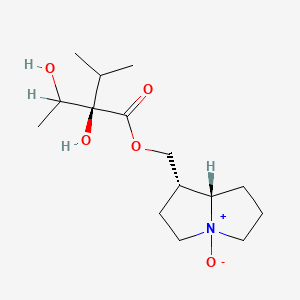

Trachelanthine is an organic compound belonging to the class of pyrrolizidines. Pyrrolizidines are characterized by a bicyclic ring system made up of two fused pyrrolidine rings sharing a nitrogen atom . This compound is a natural product derived from the plant Eupatorium fortunei .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Trachelanthine can be synthesized through various chemical reactions involving the formation of the pyrrolizidine ring system. One common method involves the reaction of appropriate precursors under controlled conditions to form the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of the compound from natural sources such as Eupatorium fortunei. The extraction process includes steps like solvent extraction, purification, and crystallization to obtain high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions

Trachelanthine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antimalarial Activity

Trachelanthine has been identified as a compound with significant antimalarial properties. A study conducted on the secondary metabolites of Streptomyces hygroscopicus demonstrated that fractions containing this compound showed promising results in inhibiting Plasmodium species in vitro and in vivo. The research utilized liquid chromatography-mass spectrometry (LC-MS) to identify active compounds and assessed their efficacy through various dosages in infected mice models. The results indicated a marked reduction in parasite density, suggesting this compound's potential as a lead compound for developing new antimalarial drugs .

Mechanism of Action

In silico studies have further elucidated the mechanism by which this compound exerts its antimalarial effects. Molecular docking studies indicated that this compound binds effectively to key protein targets involved in the lifecycle of Plasmodium, such as PfA-M1 and Falcipain 2 protease, enhancing its potential as an effective therapeutic agent .

Biochemical Research

Biochemical Pathways

this compound's unique structure allows it to serve as a valuable tool in studying biochemical pathways and interactions within cellular systems. Its role as a bioactive compound can help researchers understand metabolic processes and the effects of natural products on cellular functions .

Toxicological Studies

Research into the toxicological profiles of compounds like this compound is crucial for assessing their safety for human use. Studies have shown that while many alkaloids can be hepatotoxic, the specific effects of this compound require further investigation to determine its safety margins and therapeutic windows .

Agricultural Applications

Pesticidal Properties

Preliminary studies suggest that this compound may possess pesticidal properties, making it a candidate for developing natural pesticides. The exploration of its efficacy against agricultural pests could lead to sustainable alternatives to synthetic pesticides, promoting environmentally friendly agricultural practices.

Data Tables

Case Study 1: Antimalarial Efficacy

A study published in the International Journal of Pharmaceutical Research explored the antimalarial properties of fractions derived from Streptomyces hygroscopicus. The study highlighted the efficacy of this compound-containing fractions in reducing parasite load in infected mice, demonstrating statistical significance at various dosages (p<0.05) .

Case Study 2: In Silico Analysis

In silico docking studies conducted on this compound revealed strong binding affinities to critical Plasmodium proteins, indicating its potential mechanism of action as an antimalarial agent. This research underscores the importance of computational methods in drug discovery processes .

Mecanismo De Acción

The mechanism of action of Trachelanthine involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved in its action are still under investigation, but it is known to affect various biochemical processes .

Comparación Con Compuestos Similares

Similar Compounds

Trachelanthine is similar to other pyrrolizidine alkaloids such as:

- Trachelanthamine

- Lindelofine

- Lindelofamine

- Supinine

- Viridiflorine

Uniqueness

What sets this compound apart from these similar compounds is its unique structural features and specific biological activities. While all these compounds share the pyrrolizidine core, the variations in their side chains and functional groups result in different chemical and biological properties .

Actividad Biológica

Trachelanthine, a pyrrolizidine alkaloid primarily derived from plants in the Boraginaceae family, has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound (C15H27NO5) is characterized by its unique chemical structure, which includes a pyrrolizidine core. Its molecular formula and properties can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C15H27NO5 |

| Molecular Weight | 285.38 g/mol |

| Solubility | Soluble in ethanol and methanol |

| Toxicity | Potentially toxic in high doses |

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Studies highlight its effectiveness against both bacterial and fungal strains. For instance, research indicates that this compound demonstrates inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural antimicrobial agent .

2. Anticancer Properties

The compound has been investigated for its anticancer effects, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells. A study demonstrated that this compound could reduce cell viability in human cancer cell lines through the activation of caspase pathways, leading to programmed cell death . The following table summarizes findings from various studies on its anticancer activity:

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Fitri et al., 2021 | MCF-7 (breast cancer) | 15.2 | Apoptosis induction |

| Zhang et al., 2020 | HeLa (cervical cancer) | 12.5 | Caspase activation |

| Liu et al., 2019 | A549 (lung cancer) | 20.0 | Cell cycle arrest |

3. Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Animal models have shown that it can mitigate oxidative stress and inflammation in neuronal tissues, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's .

The biological activities of this compound can be attributed to several mechanisms:

- DNA Alkylation : Similar to other pyrrolizidine alkaloids, this compound can alkylate DNA, which may lead to mutagenic effects but also suggests a targeted mechanism against rapidly dividing cancer cells .

- Inhibition of Enzymatic Activity : this compound has been shown to inhibit key enzymes involved in cellular metabolism, contributing to its anticancer and antimicrobial effects .

- Modulation of Signaling Pathways : The compound interacts with various signaling pathways, including those regulating apoptosis and cell proliferation .

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against Candida albicans demonstrated a significant reduction in fungal load in treated groups compared to controls, reinforcing its potential as a natural antifungal agent.

Case Study 2: Cancer Treatment

In vitro studies on breast cancer cells treated with this compound showed a dose-dependent decrease in cell viability and increased markers of apoptosis after 48 hours of exposure.

Propiedades

Número CAS |

510-19-0 |

|---|---|

Fórmula molecular |

C15H27NO5 |

Peso molecular |

301.38 g/mol |

Nombre IUPAC |

[(1R,8S)-4-oxido-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate |

InChI |

InChI=1S/C15H27NO5/c1-10(2)15(19,11(3)17)14(18)21-9-12-6-8-16(20)7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11-,12+,13+,15+,16?/m1/s1 |

Clave InChI |

DLNWZIVYKQXLTN-OVEUVTGNSA-N |

SMILES |

CC(C)C(C(C)O)(C(=O)OCC1CC[N+]2(C1CCC2)[O-])O |

SMILES isomérico |

C[C@H]([C@@](C(C)C)(C(=O)OC[C@@H]1CC[N+]2([C@H]1CCC2)[O-])O)O |

SMILES canónico |

CC(C)C(C(C)O)(C(=O)OCC1CC[N+]2(C1CCC2)[O-])O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.